4,4'-Distyrylbiphenyl

Description

Significance and Research Context of Highly Conjugated Organic Molecules

Highly conjugated organic molecules are a cornerstone of modern materials science and organic chemistry, distinguished by their structure of alternating single and multiple bonds. chemicals.co.uk This arrangement facilitates the delocalization of π-electrons across multiple atoms, creating an extended π-system. chemicals.co.ukdiva-portal.org This delocalization is not merely a structural curiosity; it fundamentally governs the electronic and optical properties of these molecules, leading to enhanced thermodynamic stability. chemicals.co.uk The ability of these electrons to move freely across the molecule's backbone is the source of their unique characteristics, such as conductivity, nonlinear optical activity, and strong light absorption and emission (fluorescence or phosphorescence). ontosight.aiacs.org

The significance of conjugated organic molecules lies in their tunability. Scientists can strategically modify their chemical structures to fine-tune their optoelectronic properties for specific needs. acs.org This has made them indispensable building blocks for a wide array of advanced nanoscale materials and devices. mdpi.com Their applications are diverse, ranging from the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to their use in chemical sensors, biological imaging, and photovoltaics. mdpi.comontosight.aiutrgv.edu In the realm of organic electronics, these molecules offer advantages over traditional inorganic materials, including being lightweight, cost-effective, and flexible, with the potential for fabrication at low temperatures. utrgv.edu The continuous synthesis of new and more complex π-conjugated systems is a significant and necessary challenge to unlock their full potential in technologies like next-generation flat-panel displays, solar cells, and energy storage. acs.orgpsu.edu

Historical Perspective of 4,4'-Distyrylbiphenyl Research Trajectories

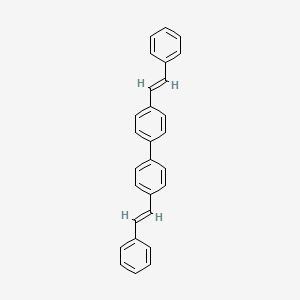

This compound (DSBP), a prominent member of the conjugated organic molecule family, is characterized by a central biphenyl (B1667301) core flanked by two styryl groups. ontosight.ai Its extended π-conjugation endows it with notable optoelectronic properties, particularly strong fluorescence, which has charted its research trajectory across various scientific and industrial fields. ontosight.ai

Early research and development of DSBP were heavily driven by its application as a fluorescent whitening agent (FWA). utrgv.edu Also known as optical brightening agents (OBAs), DSBP and its derivatives have been widely used in the textile, paper, and detergent industries to enhance the whiteness of products. heraproject.comresearchgate.net These compounds function by absorbing ultraviolet light and re-emitting it as blue light, which masks any yellowish tints. Sulfonated derivatives of DSBP, such as Tinopal CBS, were developed to improve water solubility and affinity for cellulosic fibers like cotton. nih.govcellulosechemtechnol.ro Industrial synthesis routes were established, for instance by Ciba Specialty Chemicals, often starting with the chloromethylation of biphenyl. heraproject.com

The synthetic pathways to DSBP have also been a significant area of investigation. The Horner-Wadsworth-Emmons (HWE) reaction became a preferred method for its synthesis, noted for producing the thermodynamically stable and highly fluorescent (E,E)-isomer (trans-trans) with high selectivity. utrgv.edu This is in contrast to the Wittig reaction, which often yields a mixture of cis and trans isomers. utrgv.edu Over the years, synthetic methodologies have been refined to improve efficiency and yield. For example, the integration of phase-transfer catalysis (PTC) into the HWE reaction has been shown to significantly increase yields under milder conditions. researchgate.net

In recent decades, the focus of DSBP research has expanded significantly into the field of organic electronics. psu.edu Its inherent electroluminescent and ambipolar (capable of transporting both holes and electrons) properties make it a compelling candidate for use in electronic devices. utrgv.edu Researchers have explored its use as an emissive material in OLEDs, where its high photoluminescence efficiency and thermal stability are advantageous. Furthermore, its highly conjugated structure has led to its investigation as the active charge-carrying layer in OFETs. utrgv.eduutrgv.edu The study of unsymmetrical DSBP derivatives has also emerged as a strategy to inhibit intermolecular stacking, potentially leading to more stable and efficient OLEDs. psu.edu The photochemical and photophysical properties, such as its photoisomerization behavior, continue to be an active area of academic inquiry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

79567-15-0 |

|---|---|

Molecular Formula |

C28H22 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenyl]benzene |

InChI |

InChI=1S/C28H22/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |

InChI Key |

ZMLPKJYZRQZLDA-PHEQNACWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4,4 Distyrylbiphenyl

Established Synthetic Pathways for 4,4'-Distyrylbiphenyl

The construction of the distyrylbiphenyl (B371695) framework can be achieved through several reliable carbon-carbon bond-forming reactions. These methods typically involve the assembly of the styryl groups onto a pre-formed biphenyl (B1667301) core or the formation of the central biphenyl unit as a key step.

Wittig Reaction Protocols

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. In the context of this compound synthesis, this typically involves the reaction of a biphenyl-derived bis(phosphonium salt) with benzaldehyde (B42025).

A common route begins with the bromomethylation of biphenyl to yield 4,4'-bis(bromomethyl)biphenyl (B1330914). This intermediate is then reacted with triphenylphosphine (B44618) to generate the corresponding bis(triphenylphosphonium bromide) salt. Treatment of this salt with a strong base generates the bis-ylide, which subsequently reacts with two equivalents of benzaldehyde to furnish this compound. A notable characteristic of the standard Wittig reaction for DSBP synthesis is that it often results in a mixture of (E,E)-, (E,Z)-, and (Z,Z)-isomers, which may require subsequent separation or isomerization steps. utrgv.eduutrgv.edu

Table 1: Key Intermediates in the Wittig Synthesis of this compound

| Intermediate | Structure | Purpose |

|---|---|---|

| Biphenyl | C₁₂H₁₀ | Starting material for the biphenyl core. |

| 4,4'-Bis(bromomethyl)biphenyl | C₁₄H₁₂Br₂ | Dihalogenated intermediate for phosphonium (B103445) salt formation. |

| 4,4'-Bis(triphenylphosphoniomethyl)biphenyl dibromide | C₅₀H₄₂Br₂P₂ | Precursor to the phosphorus ylide. |

Horner-Wadsworth-Emmons (HWE) Reaction Systems

A highly effective alternative to the Wittig reaction for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method offers superior stereocontrol, typically yielding the thermodynamically more stable (E,E)-isomer exclusively. utrgv.eduutrgv.edu

For aldehydes bearing electron-donating substituents, the HWE reaction in phase-transfer catalysis systems can lead to yields of over 90%, with the products being exclusively the (E)-isomers.

Table 2: Comparison of Wittig and HWE Reactions for this compound Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Phosphorus Reagent | Triphenylphosphonium salt | Diethyl phosphonate (B1237965) ester |

| Stereoselectivity | Mixture of (E) and (Z) isomers | Predominantly (E,E) isomer utrgv.eduutrgv.edu |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Purification | Can be challenging | Generally simpler |

Biphenyl Methylation-Wittig Approaches

An alternative strategy involves the initial synthesis of a methylated biphenyl core, followed by functionalization and a subsequent Wittig reaction. This approach begins with the methylation of biphenyl to produce 4,4'-dimethylbiphenyl (B165725). This can be achieved through various methods, including Friedel-Crafts alkylation.

Once 4,4'-dimethylbiphenyl is obtained, the methyl groups can be converted into reactive handles suitable for a Wittig reaction. A common transformation is the free-radical bromination of the benzylic positions using a reagent like N-bromosuccinimide (NBS) to yield 4,4'-bis(bromomethyl)biphenyl. From this key intermediate, the synthesis can proceed as described in the Wittig reaction protocol (Section 2.1.1) by forming the bis(phosphonium salt) and reacting it with benzaldehyde.

Diazotization-Heck Methodologies

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another avenue for the synthesis of styrenyl compounds. In the context of this compound, a variation of this reaction utilizing a diazonium salt can be envisioned.

This would theoretically involve the diazotization of 4,4'-diaminobiphenyl to form the corresponding bis(diazonium) salt. This reactive intermediate could then undergo a double Heck-type coupling with styrene (B11656) in the presence of a palladium catalyst. The reaction would proceed via the oxidative addition of the diazonium salt to the palladium(0) catalyst, followed by insertion of the styrene and subsequent β-hydride elimination to form the styryl linkage. While a powerful tool for C-C bond formation, the successful application of this tandem diazotization-Heck reaction for the synthesis of this compound would depend on carefully controlled reaction conditions to manage the reactivity of the diazonium species and achieve double coupling efficiently.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Core

For syntheses where the biphenyl core itself is constructed as a key step, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a prominent example, allowing for the formation of the biphenyl C-C bond from arylboronic acids and aryl halides.

To prepare a suitable precursor for this compound, one could perform a Suzuki-Miyaura coupling between two equivalents of a para-substituted phenylboronic acid and a dihaloarene, or a self-coupling of a para-substituted halophenylboronic acid. For instance, the coupling of 4-bromophenylboronic acid could lead to 4,4'-dibromobiphenyl. This dihalobiphenyl can then be further functionalized. For example, it can be subjected to a subsequent Heck reaction with styrene to introduce the styryl groups, or it can be converted to 4,4'-bis(bromomethyl)biphenyl for use in Wittig or HWE reactions. The differential reactivity of different halogens (e.g., iodine vs. bromine) can also be exploited for sequential, site-selective cross-coupling reactions to build up more complex, unsymmetrical distyrylbiphenyl derivatives. nbinno.com

Table 3: Examples of Palladium-Catalyzed Reactions for Biphenyl Core Synthesis

| Reaction Name | Reactants | Product | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid | 4,4'-Dibromobiphenyl | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency and reaction rates of biphasic reactions, and it has been successfully applied to the synthesis of this compound, particularly in the context of the Horner-Wadsworth-Emmons reaction.

In a typical HWE reaction under PTC conditions, the phosphonate ester and benzaldehyde are dissolved in an organic solvent, while the base (e.g., concentrated sodium hydroxide) is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ions into the organic phase to deprotonate the phosphonate, or it transports the phosphonate carbanion across the phase boundary. This circumvents the need for anhydrous solvents and strong, moisture-sensitive bases, making the procedure more practical and environmentally friendly.

Both liquid-liquid (L-L) and solid-liquid (S-L) PTC systems have been investigated for the HWE synthesis of 4,4'-distyrylbiphenyls. The S-L PTC system is often considered milder than the L-L system. For aldehydes with electron-donating substituents, yields of over 90% have been reported using PTC, with the products being exclusively the (E)-isomers. The use of PTC can also accelerate the reaction and, in some cases, a "third phase" can form which may further enhance the reaction rate.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (DSBP) |

| Biphenyl |

| 4,4'-Bis(bromomethyl)biphenyl |

| Triphenylphosphine |

| 4,4'-Bis(triphenylphosphoniomethyl)biphenyl dibromide |

| Benzaldehyde |

| 4,4'-Bis(diethylphosphonatomethyl)biphenyl |

| Triethyl phosphite |

| Sodium ethoxide |

| 4,4'-Dimethylbiphenyl |

| N-Bromosuccinimide (NBS) |

| 4,4'-Diaminobiphenyl |

| Styrene |

| 4-Bromophenylboronic acid |

| 4,4'-Dibromobiphenyl |

| 4,4'-Diiodobiphenyl |

| Sodium hydroxide |

Liquid-Liquid Phase Transfer Catalysis Systems

In a liquid-liquid phase transfer catalysis (LL-PTC) system, the synthesis of this compound, typically via the Horner-Wadsworth-Emmons (HWE) reaction, involves an aqueous phase and an immiscible organic phase. The base, usually sodium hydroxide, resides in the aqueous phase, while the organic phase contains the phosphonate reactant and the aldehyde. A phase transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the hydroxide ions into the organic phase to deprotonate the phosphonate, thereby generating the reactive carbanion. This carbanion then reacts with the aldehyde to form the desired distyrylbiphenyl product. The HWE reaction under LL-PTC conditions is known to produce stilbenes with high (E)-selectivity. For aldehydes that have electron-donating substituents, the yields can exceed 90%, with the products being exclusively the (E,E)-isomer.

Solid-Liquid Phase Transfer Catalysis Systems

Alternatively, solid-liquid phase transfer catalysis (SL-PTC) can be employed. In this system, a solid inorganic base, such as powdered sodium hydroxide, is used in conjunction with an organic solvent. The phase transfer catalyst facilitates the reaction at the solid-liquid interface. The SL-PTC system is considered milder than the LL-PTC system for the HWE reaction due to different reaction mechanisms. This method also demonstrates high selectivity for the (E,E)-isomer of this compound. However, in some cases, the yields in SL-PTC might be lower than in LL-PTC. This can be attributed to the deposition of the product onto the surface of the solid base, which can "foul" the active surface and reduce the availability of the base as the reaction progresses.

Control of Isomer Synthesis and Stereoselectivity

The geometric isomerism of the vinyl groups in this compound is a critical factor that dictates its molecular shape and, consequently, its material properties. The (E,E)-isomer is generally the most desired due to its linear and planar conformation, which facilitates favorable packing in the solid state and enhances conjugation.

Strategies for E,E-Isomer Dominance and Control

The Horner-Wadsworth-Emmons reaction is a key strategy for achieving high stereoselectivity in favor of the (E)-alkene. The reaction mechanism involves the formation of an oxaphosphetane intermediate. The thermodynamic stability of the transition states leading to the intermediates generally favors the anti-periplanar approach of the reactants, which ultimately leads to the formation of the more stable (E)-isomer. When this reaction is applied to the synthesis of this compound, it almost exclusively yields the (E,E)-isomer. In contrast, the standard Wittig reaction often results in a mixture of cis and trans isomers.

Stereochemical Influence on Molecular Architecture

The stereochemistry of the distyrylbiphenyl system has a profound impact on its molecular architecture. The (E,E)-isomer possesses a highly planar and elongated structure. This planarity allows for efficient π-π stacking and intermolecular interactions in the solid state, which can influence its photophysical properties, such as fluorescence. A more planar structure can sometimes lead to fluorescence quenching due to strong intermolecular interactions. Conversely, the introduction of other isomers would disrupt this planarity, leading to a less ordered molecular packing and potentially different optical and electronic characteristics.

Chemical Derivatization and Structure-Performance Relationships

The properties of this compound can be systematically tuned by introducing various substituents onto its aromatic rings. This chemical derivatization allows for the modification of its electronic properties, solubility, and solid-state morphology, thereby establishing clear structure-performance relationships.

Introduction of Aromatic Substituents (e.g., methoxy (B1213986), methyl, tert-butyl, sulfonic acid)

The introduction of different functional groups onto the this compound framework allows for the fine-tuning of its properties for specific applications.

Methoxy Groups: The presence of electron-donating methoxy groups can significantly influence the photophysical properties of distyrylbiphenyl derivatives. These groups can enhance the electron density of the conjugated system, often leading to a red-shift in the absorption and emission spectra. Configurationally pure (E,E)-4,4'-bis(alkoxystyryl)biphenyls exhibit intense fluorescence and high transparency in the visible region, making them promising for applications such as two-photon absorption.

Methyl Groups: The effects of methyl substituents on the performance of unsymmetrical distyrylbiphenyl compounds in organic light-emitting diodes (OLEDs) have been investigated. The number and location of these groups can alter the photoluminescence spectra in the solid state.

Tert-butyl Groups: The introduction of bulky tert-butyl groups has a significant steric effect. These groups can disrupt the planarity of the molecule, thereby reducing chromophoric π-π interactions and fluorescence quenching in the solid state. This is particularly beneficial for applications in OLEDs, where solid-state luminescence efficiency is crucial. An increase in the number of tert-butyl groups has been shown to decrease the observation of discernible diffraction peaks, indicating a less ordered, more amorphous solid-state structure.

Sulfonic Acid Groups: The incorporation of sulfonic acid groups, typically as their sodium salts, dramatically increases the water solubility of the distyrylbiphenyl core. The resulting compound, often known as disodium (B8443419) 4,4'-bis(2-sulfostyryl)biphenyl, is widely used as a fluorescent whitening agent in detergents and textiles. It functions by absorbing UV light and re-emitting it as blue light, which counteracts any yellowish tint on fabrics. These sulfonated derivatives are valued for their high solubility, lightfastness, and stability in the presence of chlorine.

| Substituent | Effect on Properties |

| Methoxy | Electron-donating, red-shifts absorption/emission, enhances fluorescence. |

| Methyl | Can alter solid-state photoluminescence. |

| Tert-butyl | Steric hindrance reduces planarity and fluorescence quenching. |

| Sulfonic acid | Increases water solubility, used as a fluorescent whitening agent. |

Design and Synthesis of Unsymmetrical Distyrylbiphenyl Derivatives (UDSBs)

The design of unsymmetrical distyrylbiphenyl derivatives (UDSBs) is a strategic approach to fine-tune the material's properties for specific applications, particularly in the realm of blue organic light-emitting diodes. By introducing different substituents on either side of the this compound backbone, researchers can modulate the electronic and photophysical characteristics of the molecule.

A key synthetic method for preparing both symmetrical and unsymmetrical distyrylbiphenyls is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is favored for its high stereoselectivity, predominantly yielding the trans-isomer, which is often desired for its electronic properties. The HWE protocol offers advantages over the traditional Wittig reaction by producing a water-soluble phosphate byproduct that simplifies purification. researchgate.netwikipedia.orgorganic-chemistry.org

The synthesis of UDSBs can be achieved in a stepwise manner. For instance, starting with a monophosphonate derivative of biphenyl, a first HWE reaction can be performed with one aldehyde. After purification, a second HWE reaction with a different aldehyde introduces the second, distinct styryl arm.

A significant aspect of UDSB design is the incorporation of bulky substituents, such as methyl and tert-butyl groups. These groups can influence the morphology of the material in the solid state. For example, the introduction of tert-butyl groups has been shown to inhibit the formation of a planar structure, which in turn reduces intermolecular π–π interactions and the associated fluorescence quenching. This leads to improved luminance in OLED devices. Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to predict the optoelectronic and photophysical properties of various UDSBs. These studies help in understanding how different donor and acceptor groups affect the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, and other crucial parameters, thereby guiding the rational design of new materials. rsc.orgchem960.com

Below is a table summarizing the effects of different substituents on the properties of selected UDSBs.

| Substituent 1 | Substituent 2 | Synthesis Method | Key Findings | Application |

| Methyl | Methyl | Horner-Wadsworth-Emmons | Moderate performance in OLEDs. | Blue OLEDs |

| tert-Butyl | tert-Butyl | Horner-Wadsworth-Emmons | High luminance in OLEDs due to reduced fluorescence quenching. | Blue OLEDs |

| Donor Group | Acceptor Group | Horner-Wadsworth-Emmons | Tunable HOMO/LUMO levels and energy gaps. | Trifunctional materials (emitter, hole and electron transport) in OLEDs |

Dendronization and Dendrimeric Architectures with this compound Core

The use of this compound as a core for dendritic structures is an emerging area of research aimed at creating highly branched, three-dimensional macromolecules with unique photophysical properties. Dendrimers are characterized by a central core, branching units, and terminal functional groups. The synthesis of dendrimers can generally proceed through two main strategies: the divergent method and the convergent method. mdpi.comnih.govresearchgate.net

In the divergent approach , the dendrimer is built outwards from the this compound core. This involves a series of repetitive reaction steps, where each step adds a new "generation" of branching units. This method is suitable for producing large quantities of dendrimers. researchgate.netresearchgate.net

Conversely, the convergent approach involves the synthesis of the dendritic branches, or "dendrons," first. These pre-synthesized dendrons are then attached to the central this compound core in the final step. The convergent method offers better control over the final structure and purity of the dendrimer, as the smaller dendrons are easier to purify at each stage of their synthesis. mdpi.comresearchgate.net

The choice of dendrons attached to the this compound core can significantly influence the properties of the resulting dendrimer. For example, incorporating dendrons with specific chromophores can lead to efficient light-harvesting systems, where energy absorbed by the peripheral dendrons is funneled to the emissive this compound core. The hyperbranched structure of dendrimers can also be designed to encapsulate guest molecules, leading to potential applications in sensing and drug delivery.

Research in this area focuses on creating well-defined, monodisperse macromolecules where the this compound core acts as a luminescent center, and the surrounding dendritic architecture serves to enhance its properties and provide new functionalities.

The following table outlines the two primary synthetic strategies for dendrimers with a this compound core.

| Synthesis Method | Description | Advantages | Disadvantages |

| Divergent | Growth starts from the this compound core and extends outwards. | Can produce large quantities of dendrimers. | Potential for structural defects due to incomplete reactions in later generations. Purification can be challenging. |

| Convergent | Dendritic wedges (dendrons) are synthesized first and then attached to the this compound core. | Better control over the final structure, leading to fewer defects and higher purity. | Can be more synthetically demanding for higher generation dendrimers due to steric hindrance in the final coupling step. |

Photophysical Phenomena and Excited State Dynamics of 4,4 Distyrylbiphenyl

Electronic Absorption and Emission Characteristics

The electronic properties of 4,4'-Distyrylbiphenyl are dictated by the π-electron system extending across the biphenyl (B1667301) core and the two styryl arms. The absorption of photons promotes electrons from the ground state (S₀) to excited singlet states (Sₙ), while emission phenomena, such as fluorescence, involve the radiative decay from the lowest excited singlet state (S₁) back to the ground state.

UV-Vis Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions in molecules. For conjugated systems like this compound, the absorption spectrum is characterized by intense bands in the UV or near-visible region, corresponding to π → π* transitions. The position, intensity, and shape of these absorption bands are sensitive to the molecular structure and the solvent environment.

The trans,trans isomer of this compound exhibits a strong absorption band in the near-UV region, which is characteristic of its extended π-conjugated system. The specific wavelength of maximum absorption (λmax) can be influenced by the solvent polarity. While detailed solvent-dependent studies for the parent DSBP are not extensively documented in readily available literature, substituted derivatives of distyrylbiphenyl (B371695) show absorption maxima that can be correlated with the electronic nature of the substituents. For instance, the synthesis of various this compound fluorescent brighteners has been accomplished, indicating their strong absorption in the UV range is a key feature for their application. researchgate.net

| Property | Value/Range | Solvent |

| Absorption Maximum (λmax) | UV Region | General |

| Transition Type | π → π* | - |

Photoluminescence (PL) Spectroscopy

Upon excitation with UV light, this compound exhibits fluorescence, a form of photoluminescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift. This shift arises from energy loss due to vibrational relaxation in the excited state before the fluorescence emission occurs.

The photoluminescence of DSBP derivatives is a key property for their use in applications such as organic light-emitting diodes (OLEDs). The emission color and efficiency are highly dependent on the molecular structure and substitution patterns. For example, studies on unsymmetrical distyrylbiphenyl compounds have shown that the main peak wavelength of their photoluminescence spectra in the solid state is influenced by the number and location of substituent groups like methyl and tert-butyl. researchgate.net A related compound, 4,4′-bis[(N-carbazole)styryl]biphenyl, when doped into a host matrix, has been shown to exhibit a high photoluminescence quantum efficiency. researchgate.net

| Property | Observation |

| Emission Type | Fluorescence |

| Stokes Shift | Present; emission is red-shifted from absorption |

| Structural Influence | Emission wavelength is sensitive to molecular substituents |

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright emission, such as in fluorescent probes and OLEDs.

For stilbenoid compounds, the fluorescence quantum yield is often in competition with other de-excitation pathways, most notably cis-trans isomerization. The trans isomers are typically more planar and exhibit higher fluorescence quantum yields compared to the non-planar cis isomers, which have more efficient non-radiative decay channels. While a specific quantum yield for the parent this compound is not consistently reported across the literature, studies on similar structures provide context. For example, (E,E)-1,4-Bis(styryl)benzene, a related compound, is used as a standard with a high fluorescence quantum yield of 0.90. researchgate.net Derivatives of DSBP have been engineered to achieve very high efficiencies; for instance, 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz) doped in a 4,4′-di(N-carbazolyl)biphenyl (CBP) host film demonstrated a photoluminescence quantum efficiency of 100%. researchgate.net

Photoisomerization Mechanisms and Kinetics

Photoisomerization is a photochemical process where a molecule is converted from one isomer to another by the absorption of light. For this compound, which contains two ethylenic double bonds, this primarily involves the reversible conversion between trans (E) and cis (Z) configurations around these bonds. This process is a key non-radiative decay pathway that competes with fluorescence.

Cis-to-Trans Photoisomerization

The cis isomers of stilbenoid molecules are generally less thermodynamically stable than their trans counterparts due to steric hindrance. youtube.com Upon photoexcitation, the cis isomer can efficiently convert to the more stable trans isomer. This process is often characterized by a high quantum yield. The mechanism is believed to proceed through an excited-state potential energy surface where rotation around the central C=C bond leads to a perpendicular, twisted intermediate which can then decay to either the cis or trans ground state. For many stilbene-like molecules, the decay to the trans form is highly favored.

Detailed kinetic studies specifically for the cis-to-trans photoisomerization of this compound are not extensively available in the reviewed literature. However, the general principles observed for stilbene (B7821643) and its derivatives suggest that the cis isomers of DSBP would undergo efficient photoisomerization to the trans forms upon irradiation. iupac.orgresearchgate.net

Trans-to-Cis Photoisomerization

The photoisomerization from the thermodynamically stable trans isomer to the cis isomer is also a well-known photochemical reaction for stilbenoid compounds. nih.gov Irradiation of the trans isomer with an appropriate wavelength of UV light populates the S₁ excited state. From this state, the molecule can overcome a rotational barrier around the double bond to form the twisted intermediate, which can then relax to the cis ground state. This process competes directly with fluorescence and other non-radiative decay pathways.

The quantum yield for trans-to-cis photoisomerization in stilbenes is often lower than for the reverse process and is highly dependent on factors like solvent viscosity and temperature. nih.gov For this compound, while the occurrence of trans-to-cis photoisomerization is expected based on its chemical structure, specific kinetic data and quantum yields are not well-documented in the available scientific literature. The study of related distyrylbenzene (B1252955) derivatives indicates that trans-cis photoisomerization is a primary phototransformation pathway. nih.gov

Mutual Photoisomerization Pathways

The photoisomerization of this compound (DSBP) involves the conversion between its cis and trans geometric isomers upon light absorption. Research indicates that the parent DSBP molecule primarily undergoes a one-way cis-to-trans photoisomerization. This suggests that upon excitation, the cis isomer efficiently converts to the more stable trans form, with the reverse process being significantly less favorable.

However, this unidirectional pathway is not immutable. Specific chemical modifications to the DSBP structure can open up a mutual, or two-way, photoisomerization channel. The introduction of methyl substituents onto the central biphenyl moiety of DSBP has been shown to transform the isomerization process into a reversible cis-trans mutual photoisomerization. This change allows for the light-induced conversion in both directions, from cis to trans and trans to cis, fundamentally altering the compound's behavior as a molecular switch.

Influence of Substituents on Photoisomerization Pathways

Substituents play a critical role in directing the photochemical behavior of DSBP, with their position and electronic nature determining the efficiency and directionality of the photoisomerization process.

The most profound influence is observed with the strategic placement of methyl groups. When methyl substituents are added to the biphenyl core of DSBP, the photoisomerization pathway shifts from a one-way cis-to-trans reaction to a mutual, bidirectional process. teledynevisionsolutions.com In contrast, the introduction of methoxy (B1213986) groups at the meta-positions of the terminal styryl rings does not appear to influence the photoisomerization pathway, which remains a one-way cis-to-trans conversion. teledynevisionsolutions.com This highlights the sensitivity of the isomerization potential energy surface to the location of substitution.

Generally, functionalizing distyrylbenzene derivatives with either electron-donating or electron-withdrawing groups leads to bathochromic shifts in their absorption spectra, which is a shift to longer wavelengths. This change is consistent with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as the strength of the substituents increases. These electronic perturbations directly impact the excited state properties that govern the isomerization dynamics.

| Compound | Substituent | Position | Observed Photoisomerization Pathway |

|---|---|---|---|

| DSBP (Parent) | None | N/A | One-way (cis-to-trans) teledynevisionsolutions.com |

| MDSBP | Methyl (-CH₃) | Biphenyl moiety | Mutual (cis ↔ trans) teledynevisionsolutions.com |

| Methoxy-DSBP | Methoxy (-OCH₃) | meta-positions of styryl rings | One-way (cis-to-trans) teledynevisionsolutions.com |

Solvent Effects on Photoisomerization Dynamics

The solvent environment can significantly modulate the dynamics of photoisomerization by stabilizing or destabilizing the ground, excited, and transition states involved in the process. For molecules like stilbenes and distyrylbenzenes, solvent properties such as polarity and viscosity are known to influence isomerization rates. In polar solvents, the transition state of the isomerization can be stabilized, leading to a lower energy barrier and a faster reaction rate.

For a symmetrical diamino-substituted distyrylbenzene, a close derivative of DSBP, studies have shown that the dielectric medium has a relatively small effect on the one-photon absorption spectrum. However, the solvent environment significantly impacts the two-photon absorption cross-section. This indicates that the solvent's influence may be more pronounced on higher-order electronic properties and specific excited-state pathways. Research has concluded that the experimentally observed anomalous solvent effects on these chromophores cannot be attributed solely to the intrinsic properties of the isolated molecule and its direct interaction with the solvent, suggesting more complex environmental factors are at play.

Excited State Relaxation Processes

Upon photoexcitation, this compound does not only undergo photoisomerization but also relaxes back to the ground state through a series of competing photophysical processes. These processes, including fluorescence emission and non-radiative decay, occur on timescales ranging from femtoseconds to nanoseconds.

Fluorescence Lifetimes and Decay Channels

Fluorescence is a key relaxation pathway for DSBP and its derivatives. The fluorescence lifetime (τ) is an intrinsic property of a fluorophore, defined as the average time the molecule spends in the excited state before returning to the ground state via photon emission. This lifetime is sensitive to the molecule's environment and its chemical structure. For the broader class of 1,4-distyrylbenzene derivatives, fluorescence lifetimes have been systematically studied. These lifetimes are influenced by the electronic nature of the substituents attached to the aromatic framework.

| Property | Description | Typical Range/Value | Influencing Factors |

|---|---|---|---|

| λabs (max absorption) | Wavelength of maximum light absorption. | ~350-450 nm | Substituents, Solvent Polarity |

| λem (max emission) | Wavelength of maximum fluorescence emission. | ~400-550 nm | Substituents, Solvent Polarity |

| Φf (Quantum Yield) | Ratio of photons emitted to photons absorbed. | Variable | Molecular Rigidity, Substituents |

| τ (Fluorescence Lifetime) | Average time in the excited state. | Nanoseconds (ns) | Substituents, Solvent, Temperature nih.gov |

Rotational Reorientation Dynamics of Excited States

The motion of molecules in the excited state can be probed by time-resolved fluorescence anisotropy (TR-FA). This technique measures the randomization of the orientation of the molecule's transition dipole moment following excitation with polarized light. The rate of this decay is related to the rotational correlation time, which reflects the size and shape of the molecule and its interactions with the solvent.

Intramolecular Energy Transfer Processes

Intramolecular energy transfer is a process that can occur in molecules containing two or more chromophoric units, known as dyads or polyads. In such systems, excitation energy absorbed by one unit (the donor) can be transferred non-radiatively to another unit (the acceptor). This compound itself is a single chromophore and thus does not undergo intramolecular energy transfer. However, its favorable photophysical properties make it an excellent candidate for use as a building block in larger, multi-chromophoric systems.

The most common mechanism for this process is Förster Resonance Energy Transfer (FRET), which operates via a dipole-dipole coupling mechanism. edinst.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), their relative orientation, and the degree of spectral overlap between the donor's emission and the acceptor's absorption. edinst.comhamamatsu.com By covalently linking a DSBP derivative to a suitable acceptor molecule, it could function as an efficient energy donor, funneling absorbed light energy to a specific reaction center or emission site.

Charge-Transfer Character of Excited Singlet States

The excited singlet states of this compound (DSBP) and its derivatives can exhibit intramolecular charge transfer (ICT) character, a phenomenon that significantly influences their photophysical properties. This charge transfer typically occurs from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The extent of this charge transfer can be modulated by the introduction of various substituent groups on the terminal phenyl rings of the DSBP core.

Studies on substituted 4,4'-bis-(2-styryl)biphenyl derivatives have shown that the nature of the substituent plays a crucial role in determining the electronic transitions. Electron-donating groups, such as methoxy (OCH₃) and dimethylamino (N(CH₃)₂), can increase the electron density of the π-system, facilitating charge transfer to the biphenyl core or the other terminal phenyl ring upon excitation. This often leads to a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups, like the nitro group (NO₂), can act as the acceptor site for the transferred electron, which also influences the spectral properties, causing a shortening of the maximum absorption wavelength but a lengthening of the maximum emission wavelength.

The position of the substituent on the phenyl ring also impacts the degree of charge transfer and, consequently, the photophysical behavior. Substituents at the 4-position (para) of the terminal phenyl rings have a more pronounced effect on the absorption and emission wavelengths compared to those at the 2-position (ortho) or 3-position (meta). This is attributed to the direct conjugation along the long axis of the molecule, which facilitates more efficient charge separation in the excited state.

The charge-transfer character of the excited state is a key factor in the solvatochromism observed in some distyrylbiphenyl derivatives, where the emission wavelength shifts with the polarity of the solvent. A significant change in dipole moment between the ground and excited states, a hallmark of a charge-transfer process, leads to differential solvation, which alters the energy gap for fluorescence. While detailed studies quantifying the dipole moment change for the parent this compound are not extensively reported in the provided literature, the behavior of its substituted derivatives strongly suggests that the potential for charge transfer is an intrinsic property of this molecular framework.

Aggregation-Induced Emission (AIE) Characteristics in this compound Systems

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, this compound (DSBP) and its derivatives are part of a class of molecules that can exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). In AIE-active molecules, the fluorescence intensity is significantly enhanced in the aggregated or solid state compared to the solution phase. This property is highly desirable for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and biological sensing.

The AIE characteristics of systems based on distyrylbenzene, a core component of DSBP, have been noted. For instance, trifluoromethyl-substituted distyrylbenzenes have been shown to be AIE-active. The incorporation of two AIE-active units, such as in 4,4′-bis(1,2,2-triphenylvinyl)biphenyl, can lead to even more efficient solid-state emission, with quantum yields approaching 100% in crystalline microfibers. This suggests that the DSBP framework, which contains two styrylbenzene-like arms connected to a central biphenyl core, is a promising scaffold for designing highly efficient AIE luminogens.

Mechanisms of Fluorescence Quenching in Solution versus Aggregated/Solid States

The contrasting emissive behaviors of AIE-active compounds like this compound in solution and in the aggregated state are governed by different deactivation pathways for the excited state.

In Solution: In dilute solutions, the individual molecules are well-separated and possess significant conformational freedom. Upon photoexcitation, the molecule can undergo various non-radiative decay processes, primarily through intramolecular rotations and vibrations of the phenyl and vinyl groups. These rotational motions, particularly the twisting of the vinyl-phenyl and biphenyl single bonds, provide efficient channels for the excited-state energy to be dissipated as heat, leading to weak or no fluorescence. This process is a common cause of fluorescence quenching in many flexible organic molecules.

In Aggregated/Solid States: When the molecules aggregate or are in the solid state, their intramolecular motions become severely restricted. This phenomenon, known as Restriction of Intramolecular Rotation (RIR), blocks the non-radiative decay pathways that are active in solution. With the non-radiative channels suppressed, the excited state is more likely to decay radiatively through the emission of a photon, resulting in a significant enhancement of the fluorescence quantum yield. Therefore, the AIE effect in DSBP systems is primarily attributed to the activation of the radiative decay channel upon aggregation, which outcompetes the non-radiative pathways that dominate in solution.

Strategies for Enhancing Solid-State Emission (e.g., steric hindrance from functional groups)

To maximize the solid-state emission of this compound-based materials, it is often necessary to suppress the detrimental effects of strong intermolecular interactions, such as π-π stacking, which can lead to fluorescence quenching. A common and effective strategy is to introduce bulky functional groups into the molecular structure to create steric hindrance.

By strategically placing large substituents on the DSBP core, it is possible to prevent the planarization of the molecules and inhibit close packing in the solid state. This steric hindrance disrupts the formation of strong π-π interactions between adjacent molecules, thereby minimizing aggregation-caused quenching. At the same time, the aggregation still restricts intramolecular rotations, preserving the AIE effect.

For example, the introduction of bulky groups has been shown to be an effective method to enhance the solid-state fluorescence of various chromophores. In the context of distyrylbenzene derivatives, which are structurally related to DSBP, modifications that induce molecular torsion can be used to tune solid-state emission. This approach allows for the fine-tuning of the packing arrangement in the solid state to achieve high luminescence efficiency.

The following table summarizes the general strategies and their effects on the solid-state emission of AIE-active molecules.

| Strategy | Mechanism | Expected Outcome |

| Introduction of Bulky Substituents | Creates steric hindrance, preventing close molecular packing and reducing π-π stacking interactions. | Enhanced solid-state fluorescence quantum yield by minimizing aggregation-caused quenching. |

| Inducing Molecular Torsion | Twists the molecular backbone, disrupting planar conformations and intermolecular interactions. | Improved solid-state emission efficiency and potential for tuning emission color. |

| Control of Crystallization/Aggregation Conditions | Influences the molecular packing and morphology of the aggregates. | Formation of specific polymorphs or aggregate structures with optimized emission properties. |

Self-Assembly and Aggregation Behavior in Various Media

The self-assembly and aggregation of this compound derivatives in different media are critical factors that determine their AIE behavior and the resulting photophysical properties. The process of aggregation can be controlled by various factors, including solvent polarity, temperature, concentration, and the presence of additives.

In a good solvent, AIE-active molecules like DSBP are typically well-dissolved and exhibit weak fluorescence due to active intramolecular rotations. As a poor solvent is introduced, the solubility decreases, and the molecules begin to aggregate. This aggregation process can lead to the formation of various nanostructures, such as nanoparticles, nanofibers, or microcrystals, depending on the specific molecular structure and the conditions of self-assembly.

For instance, studies on a cyano-substituted distyrylbenzene-appended polymer have shown that optical trapping can be used to induce the formation of different types of aggregates with distinct fluorescence properties. Initially, yellow-fluorescent aggregates are formed, and further laser irradiation leads to the formation of blue-fluorescent aggregates with strong second harmonic generation, indicating a change in the molecular packing to a noncentrosymmetric arrangement. This demonstrates the potential to control the emissive properties of distyrylbenzene-based systems by manipulating their aggregation state.

The self-assembly of a di(p-methoxylphenyl)dibenzofulvene, a molecule with some structural similarities to DSBP derivatives, can be controlled to form three different emissive forms: a strongly yellow-green emissive crystalline form, a blue-emissive crystalline form, and a weakly orange-emissive amorphous form. The formation of these different aggregates can be directed by adjusting the concentration of a surfactant, cetyl trimethylammonium bromide (CTAB). This highlights the sensitivity of the self-assembly process to the surrounding medium and the potential to tune the emission color by controlling the aggregation pathway.

The following table provides examples of how different media and conditions can influence the aggregation and emission of AIE-active systems.

| Medium/Condition | Effect on Aggregation | Resulting Emission |

| Good Solvent | Molecules are well-dissolved as individual entities. | Weak fluorescence due to intramolecular rotations. |

| Poor Solvent/Good Solvent Mixture | Induces molecular aggregation and formation of nanostructures. | Strong fluorescence (AIE effect). The color and intensity can depend on the size and morphology of the aggregates. |

| Presence of Surfactants (e.g., CTAB) | Can mediate the self-assembly process, leading to different aggregate morphologies. | Controllable formation of different emissive forms (e.g., crystalline vs. amorphous) with distinct colors. |

| Optical Trapping (Laser Irradiation) | Can induce localized aggregation and potentially alter the packing arrangement within the aggregate. | Formation of aggregates with different fluorescence colors and non-linear optical properties. |

Research on 4,4 Distyrylbiphenyl in Advanced Materials and Device Applications

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The delocalized π-electron system of the 4,4'-Distyrylbiphenyl backbone provides excellent charge carrier mobility and high fluorescence quantum yields, making it and its substituted analogues prime candidates for various roles within organic electronic devices.

Derivatives of this compound are frequently investigated as emitter materials, particularly for blue light emission, which is a critical component for full-color displays and lighting applications. These materials are often used as a dopant (guest) within a host material in the emissive layer of an OLED.

Table 1: Performance of OLEDs Utilizing this compound Derivatives as Emitters

| Derivative | Role | Host Material | Max. Luminance (cd/m²) | Max. Luminous Efficiency (lm/W) | Current Efficiency (cd/A) | Emission Color |

| NPVBi | Emitting Layer | - | 708 | 1.13 | Not Reported | Blue |

| BCzVBi | Dopant | mCP | 2955 | Not Reported | 5.75 | Blue |

Data compiled from published research findings. textilelearner.netnih.gov

The biphenyl (B1667301) core, central to the DSBP structure, is a well-established building block for charge transport materials. Specifically, derivatives functionalized with amine groups are widely explored as hole transporting materials (HTMs). Research into di- and tetra-substituted biphenyl derivatives with naphthylphenyl amine groups has shown that these compounds can serve as effective HTMs in OLEDs alfa-chemistry.com.

These studies indicate that the molecular structure, particularly its symmetry and the nature of the substituents, plays a crucial role in device efficiency. Asymmetric molecular structures in some biphenyl-based HTMs were found to result in lower luminescence efficiencies compared to the more symmetric, commercially available HTM NPB. However, further substitution with methoxy (B1213986) groups on an asymmetric framework led to a derivative (M1N) with significantly improved luminance and power efficiencies, attributed to a better balance of charge carriers within the device alfa-chemistry.com. While these studies focus on biphenyl amine derivatives rather than DSBP itself, they underscore the potential of the core biphenyl structure in facilitating hole transport.

Ambipolar OFETs are devices that can transport both holes and electrons within the same semiconducting layer, a property essential for fabricating complex logic circuits like CMOS inverters with simpler device architectures nih.govrsc.org. The extended π-conjugated system of molecules like this compound is a feature often found in organic semiconductors used for OFETs nih.gov.

While the molecular characteristics of DSBP suggest potential for ambipolar behavior, specific research focusing on the exploration of this compound or its direct derivatives for ambipolar OFETs is not extensively detailed in the reviewed literature. The development of ambipolar materials often involves the careful design of donor-acceptor molecular structures to facilitate the injection and transport of both charge carrier types nih.gov. General research in the field has demonstrated that blending p-type and n-type materials is a viable strategy for creating ambipolar characteristics in organic electrochemical transistors, a related class of devices nih.gov. However, dedicated studies characterizing the ambipolar performance of single-component films of DSBP in OFETs remain a more specialized area.

The performance of OLEDs and OFETs is profoundly influenced by the molecular structure of the active organic materials. For compounds based on the this compound framework, functionalization serves as a key tool to tune properties and optimize device metrics such as luminance, efficiency, and stability.

The nature and position of substituent groups can alter the π-conjugation length, molecular planarity, and intermolecular interactions, which in turn affect the material's electronic properties and solid-state packing chemicalbook.com. For instance, in biphenyl-based hole transport materials, the number and location of amine and methoxy substituents were systematically varied. This demonstrated that such modifications directly impact thermal properties and the ultimate luminance and power efficiency of the resulting OLEDs by improving charge balance alfa-chemistry.com. Similarly, the choice of hole and electron transport layers used in conjunction with a DSBP-derivative emitter like BCzVBi has a significant effect on device performance, with optimized configurations yielding higher luminance and current efficiency textilelearner.net. These findings highlight that device performance is not only a function of the emitter's intrinsic properties but also of the energetic alignment and charge carrier mobility of all layers in the device stack textilelearner.net.

Fluorescent Whitening Agents (FWAs) and Optical Brighteners (OBAs): Mechanisms and Performance

Distyrylbiphenyl (B371695) derivatives are a major class of commercial Fluorescent Whitening Agents (FWAs), also known as Optical Brighteners (OBAs) alfa-chemistry.com. These compounds function by absorbing invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emitting it as visible blue light (around 420-470 nm) through the process of fluorescence textilelearner.netquora.com. This emitted blue light counteracts the natural yellowish cast of many materials, making them appear whiter and brighter to the human eye textilelearner.netchemicalbook.com. Unlike chemical bleaching, this process is an additive one, increasing the total amount of visible light reflected from the substrate chemicalbook.comsci-hub.se.

The effectiveness of a distyrylbiphenyl-based FWA depends on its ability to adhere to and remain on the fiber surface. The mechanism of interaction varies significantly depending on the chemical nature of the fiber.

Cotton: Cotton is a form of cellulose (B213188), a hydrophilic polymer rich in hydroxyl (-OH) groups. Anionic FWAs, such as those derived from disulfonated distyrylbiphenyl, are commonly used for cotton alfa-chemistry.com. These compounds behave like colorless direct dyes and exhibit substantivity, meaning they have a strong affinity for the cotton fibers and will adsorb onto them from an aqueous solution. The interaction is driven by a combination of forces, including hydrogen bonding between the FWA and the cellulose hydroxyl groups, as well as van der Waals forces.

Polyester (B1180765): Polyester is a hydrophobic synthetic fiber, requiring a different class of FWA. For polyester, non-ionic optical brighteners are used obachemical.com. Due to the fiber's hydrophobicity and compact structure, the whitening process must be carried out at high temperatures (110-130°C for exhaust dyeing or 180-210°C for continuous processes) to allow the FWA molecules to diffuse into the fiber matrix obachemical.com. In some cases, "carriers" are used, which are chemical agents that swell the polyester fibers, facilitating the entry of the brightener molecule google.com.

Cellulose Nanocrystals (CNCs): CNCs are rod-like nanoparticles derived from cellulose. Their surface chemistry, which can be modified to include sulfate (B86663) ester (-OSO₃H) or carboxyl (-COOH) groups, dictates their interaction with other molecules frontiersin.org. The negatively charged surface of these modified CNCs facilitates strong electrostatic interactions with positively charged molecules frontiersin.org. For anionic FWAs like sulfonated distyrylbiphenyls, adsorption would be influenced by these surface charges. Furthermore, the abundant hydroxyl groups on the CNC surface provide sites for hydrogen bonding, which plays a crucial role in the adsorption process frontiersin.org. The adsorption can be modeled as a multilayer process, beginning with electrostatic interactions followed by other forces like hydrophobic interactions mdpi.com.

Table of Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| DSBP | This compound |

| BCzVBi | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl |

| NPVBi | N,N'-diphenyl-N,N'-bis(4-vinylphenyl)-[1,1'-biphenyl]-4,4'-diamine |

| mCP | 1,3-bis(carbazol-9-yl)benzene |

| NPB | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine |

| M1N | A di-substituted biphenyl derivative with naphthylphenyl amine and methoxy groups |

Molecular Arrangement and Aggregation Behavior in Fiber Matrices

The efficacy of this compound and its derivatives as fluorescent whitening agents (FWAs) in fiber matrices is intrinsically linked to their molecular arrangement and aggregation behavior. sci-hub.se These compounds, often referred to as "colourless dyes," are applied to substrates where their orientation and intermolecular interactions dictate their fluorescent output. sci-hub.se For cellulosic fibers like cotton, anionic derivatives of this compound are commonly used due to their good affinity for the fiber surface. sci-hub.seunishivaji.ac.in

The molecular structure of these compounds, particularly the planar trans-stilbene (B89595) configuration, is crucial for fluorescence. sci-hub.se In the fiber matrix, the molecules aim to align themselves in a way that maximizes this planarity. However, at higher concentrations, there is a tendency for the molecules to aggregate, which can lead to self-quenching of fluorescence. sci-hub.se This aggregation behavior is influenced by factors such as the presence of electrolytes and surfactants in the application medium. The arrangement within the fiber is not just a surface phenomenon; the molecules can also diffuse into the amorphous regions of the cellulose fibers.

Interactions governing the arrangement and aggregation include:

Van der Waals forces: These are the primary forces responsible for the attraction between the FWA molecules and the cellulose polymer chains.

Hydrogen bonding: While the parent this compound does not have prominent hydrogen bonding groups, its derivatives used in textile applications often do, which can influence their orientation on the fiber surface.

Ionic interactions: For sulfonated derivatives, electrostatic interactions with any charged groups on the fiber surface can play a role in their arrangement.

Influence on Whiteness and Color Hue of Substrates

The primary application of this compound derivatives in advanced materials is as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs). scribd.comalfa-chemistry.com These compounds are designed to counteract the natural yellowish hue of textiles, papers, and polymers. scribd.com The mechanism involves the absorption of invisible ultraviolet (UV) radiation, typically in the 300-400 nm range, and the subsequent emission of visible blue or violet light, usually between 400 and 500 nm. scribd.comasianpubs.org

| Property | Description |

| Mechanism | Absorption of UV light and emission of blue light, masking yellowness. |

| Effect on Substrate | Increases perceived whiteness and brightness. scribd.com |

| Influencing Factors | Concentration of the agent, UV content of the light source, and substrate type. |

| Measurement | CIE Whiteness Index and other colorimetric parameters. asianpubs.org |

The tint of the whiteness can also be influenced by the specific chemical structure of the this compound derivative, with some providing a neutral white and others a slightly reddish or greenish-blue hue.

Photostability and Photodegradation in Application Contexts

A critical aspect of the performance of this compound-based FWAs is their photostability. Prolonged exposure to light, particularly UV radiation, can lead to the degradation of these compounds, diminishing their whitening effect. sci-hub.se The primary mechanism of photodegradation for stilbene (B7821643) and bis-styryl compounds is the photoisomerization of the fluorescent trans-isomer to the non-fluorescent cis-isomer. sci-hub.se

This isomerization disrupts the planar structure of the molecule, which is essential for its fluorescence. Following isomerization, oxidative cleavage of the ethylenic bond can occur, leading to the formation of smaller, non-fluorescent molecules. sci-hub.se The rate of photodegradation can be influenced by several factors within the application context:

The substrate: The type of fiber or polymer matrix can affect the photostability of the FWA.

Presence of other substances: Additives such as UV absorbers can compete for UV radiation, potentially protecting the FWA from degradation. Conversely, the presence of certain metal ions can accelerate the breakdown of the FWA. sci-hub.se

Environmental conditions: The intensity of the light source, humidity, and atmospheric oxygen levels can all play a role in the photodegradation process.

The degradation of these compounds not only results in a loss of whiteness but can also lead to the yellowing of the substrate as the degradation products may be colored. sci-hub.se

Sorption Mechanisms on Modified Cellulose Fibers

The application of this compound derivatives to cellulosic materials is governed by their sorption behavior from an aqueous solution onto the fiber surface. For these FWAs to be effective, they must exhibit a good affinity for the cellulose fibers. sci-hub.se The sorption process is influenced by a variety of factors, including the chemical structure of the FWA, the nature of the modified cellulose, and the conditions of the application bath, such as temperature, pH, and the presence of electrolytes and surfactants. researchgate.netnih.gov

Research on the sorption of this compound sodium sulfonate (Tinopal CBS) onto modified cellulose fibers has shown that the presence of surfactants can significantly alter the sorption efficiency. researchgate.net For instance, with a cationic surfactant, the sorption of the anionic FWA is enhanced at concentrations below the critical micelle concentration (cmc). researchgate.net Conversely, with an anionic surfactant, the sorption efficiency is greater above its cmc. researchgate.net

The sorption process can be described by various isotherm models, such as the Langmuir and Freundlich isotherms, which provide insights into the nature of the interaction between the FWA and the fiber surface. The Langmuir model often suggests monolayer adsorption onto a finite number of active sites, while the Freundlich model can describe multilayer adsorption on a heterogeneous surface. The addition of salts, like sodium sulfate, is a common practice in the textile industry to enhance the exhaustion of anionic dyes and FWAs onto cotton fibers by reducing the electrostatic repulsion between the anionic F-WA and the negatively charged fiber surface. nih.gov

Optical Sensing and Bioimaging Applications

The inherent fluorescence of the this compound scaffold makes it an attractive platform for the development of optical sensors and bioimaging probes. nih.govresearchgate.net

Development as Fluorescent Probes for Bioimaging and Cell Labeling

While the parent this compound may not be directly used for bioimaging, its derivatives are being explored as fluorescent probes for visualizing cellular structures and processes. nih.govresearchgate.netmdpi.com By introducing specific functional groups to the distyrylbiphenyl core, researchers can tailor the probe's properties, such as its solubility in biological media, its targeting specificity for certain organelles, and its photophysical characteristics. nih.govresearchgate.net

For example, the synthesis of distyrylnaphthalene derivatives, which share a similar conjugated system, has yielded promising dyes for fluorescence-based bioimaging due to their low cytotoxicity and affinity for cell membranes. nih.govresearchgate.net The design of such probes often involves creating a balance between the hydrophobic core that facilitates membrane insertion and hydrophilic functional groups that ensure biocompatibility. The development of styrylpyridinium derivatives has also been a focus for creating fluorescent probes for cell imaging, with some compounds showing promise for labeling specific cellular compartments. mdpi.com

| Probe Characteristic | Design Strategy |

| Biocompatibility | Introduction of polar functional groups to increase water solubility and reduce toxicity. |

| Targeting | Incorporation of specific ligands or charged groups to direct the probe to organelles like mitochondria or the cell membrane. |

| Optical Properties | Modification of the conjugated system to tune the excitation and emission wavelengths, often towards the near-infrared region for deeper tissue penetration and reduced autofluorescence. |

Applications in Biosensing and Molecular Recognition (e.g., pH, ion concentration, specific molecules)

The fluorescence of this compound and its derivatives can be modulated by their interaction with specific analytes, making them suitable for use in biosensors. The principle often relies on a change in the fluorescence intensity or a shift in the emission wavelength upon binding to the target molecule or ion.

For instance, distyrylbenzene-based fluorescent probes have been synthesized for the recognition of metal ions. epa.gov These sensors typically consist of the distyrylbiphenyl fluorophore linked to a receptor unit that selectively binds to a specific ion. Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence. epa.gov

Similarly, these compounds can be engineered to act as fluorescent pH sensors. By incorporating acidic or basic functional groups, the protonation state of the molecule changes with pH, which in turn affects its fluorescence. nih.govnih.govmdpi.comsemanticscholar.org The development of such sensors often involves a photoinduced electron transfer (PET) mechanism, where the fluorescence is quenched or enhanced depending on the pH. nih.gov

The field of molecular recognition also explores the use of such structured molecules to selectively bind to other molecules through non-covalent interactions. researchgate.netmedsci.cn The rigid and well-defined structure of this compound can serve as a scaffold for creating receptors that can recognize and bind to specific guest molecules, with the binding event being signaled by a change in fluorescence.

Metal-Enhanced Fluorescence (MEF) Studies

Metal-Enhanced Fluorescence (MEF) is a phenomenon that modifies the spectral properties of fluorophores positioned in close proximity (typically 5-90 nm) to metallic nanostructures. thegoodscentscompany.comresearchgate.net This interaction can lead to several beneficial effects, including an increased quantum yield, enhanced photostability, and a reduced fluorescence lifetime. thegoodscentscompany.com The underlying mechanism involves the generation of strong electromagnetic fields, known as localized surface plasmons (LSPs), which are created when excitation light interacts with the electrons of the metal nanostructures. mdpi.com

These plasmonic structures can amplify the signal of a nearby fluorophore by more than 100 times. mdpi.com The enhancement is dependent on the spectral overlap between the fluorophore's emission and the surface plasmon resonance (SPR) bands of the metal nanoparticles. nih.gov Studies have shown that both dipole and quadrupole SPR bands of silver nanoparticles can induce significant fluorescence enhancements. nih.gov

The process is highly distance-dependent; fluorescence may be quenched if the fluorophore is too close to the metal surface (less than 5 nm) but is enhanced at optimal distances. researchgate.net This precise control over fluorescence allows for the development of highly sensitive biosensors and imaging agents. thegoodscentscompany.comresearchgate.net While specific MEF studies focusing solely on this compound are not extensively detailed in the provided context, its inherent fluorescence properties make it a strong candidate for use in MEF applications, where its emission could be significantly amplified by coupling with plasmonic nanostructures.

Integration with Nanomaterials for Enhanced Performance

The unique properties of this compound can be further augmented by integrating it with various nanomaterials, leading to hybrid systems with superior performance.

Silver Nanoparticles (AgNPs): The integration of fluorophores with silver nanoparticles is a primary method for achieving MEF. The plasmonic coupling between neighboring AgNPs can create localized "hotspots" of enhanced electric fields, which dramatically influence the fluorescence of an emitter like DSBP. nih.gov The enhancement factor is influenced by the size and shape of the nanoparticles and the distance between the fluorophore and the metal surface. nih.govnih.gov By engineering these parameters, the radiative decay rate of the fluorophore can be increased, leading to a brighter and more stable emission. nih.gov This approach has been successfully used to improve the signal in immunoassays and cellular imaging. nih.govnih.gov

Cellulose Nanocrystals (CNCs): Cellulose nanocrystals are renewable, rod-like nanomaterials derived from natural sources like wood pulp. mpg.dersc.org They are known for their high strength, stiffness, and ability to self-assemble into ordered structures. mpg.denih.gov Derivatives of this compound have demonstrated a high affinity for cellulose fibers, making them effective fluorescent whitening agents for textiles and paper. This affinity provides a basis for creating advanced composite materials. By incorporating DSBP into a CNC matrix, it is possible to develop materials with both enhanced mechanical properties and strong fluorescence. CNCs can act as a reinforcing agent in polymer composites, improving properties such as tensile strength and Young's modulus. nih.govmdpi.com The integration of DSBP could add optical functionality to these high-performance, bio-based materials.

Two-Photon Absorption (TPA) Materials Research

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This process is highly dependent on the intensity of the incident light. The efficiency of TPA is quantified by the two-photon absorption cross-section (δ), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). ucf.edu

Materials with large TPA cross-sections are sought after for applications such as 3D microfabrication, high-density optical data storage, and two-photon fluorescence microscopy. ucf.eduucf.edu Research has shown that molecules with a symmetric donor-π-acceptor-π-donor (D-π-A-π-D) or donor-π-donor (D-π-D) structure often exhibit large δ values. ucf.edu The extended π-conjugated system of this compound, which can be considered a D-π-D type structure, makes it a promising candidate for TPA applications.

The TPA cross-section can be determined using techniques such as Z-scan and white-light continuum (WLC) pump-probe methods. ucf.edu While specific δ values for this compound are not provided in the search results, studies on similar squaraine dyes and other chromophores show that extending the π-system can lead to extremely large TPA cross-sections, sometimes exceeding 1000 GM or even reaching tens of thousands of GM. researchgate.netucf.edu Quantum-chemical calculations are also employed to predict the TPA response of new molecular structures. ucf.edursc.org

Thin Film and Composite Material Fabrication

The high photoluminescence efficiency and thermal stability of this compound make it an effective material for the fabrication of transparent and luminescent thin films. Such films are critical components in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Research has shown that DSBP's ability to form stable thin films contributes to enhanced brightness and efficiency in these devices.

Various techniques can be employed to create these films. For similar styrylbiphenyl derivatives, the layer-by-layer assembly technique has been used to construct ordered, ultrathin films with blue luminescence. rsc.org This method allows for precise control over film thickness and results in a uniform surface morphology. rsc.org Other methods, such as spin-coating, drop-casting, or evaporation, are also commonly used for depositing organic emitters onto a range of substrates, including flexible polymers. researchgate.net These processes can yield ultrathin, flexible, and fully transparent layer stacks that emit light when excited. researchgate.net

Cellulose nanocrystals (CNCs) in aqueous suspension can spontaneously self-assemble into a chiral nematic (cholesteric) liquid crystal phase. mpg.decam.ac.uk Upon drying, this ordered, helical structure is preserved, creating a solid film that exhibits vibrant structural color. mpg.de The perceived color is determined by the pitch of the helix, which can be tuned to reflect specific wavelengths of light. mpg.de

Given the known affinity of DSBP for cellulose fibers, these two components can be combined to create novel hybrid systems. By incorporating this compound into the self-assembling CNC structure, it is possible to fabricate materials that merge the fluorescence of the dye with the structural coloration of the CNC matrix. This could lead to materials with complex optical effects, where the perceived color and emission could be tailored for applications in sensors, anti-counterfeiting technologies, or decorative coatings.

Derivatives of this compound, particularly Disodium (B8443419) 4,4'-Bis(2-sulfonatostyryl)biphenyl, are widely used as additives to improve the properties of polymers and other materials. thegoodscentscompany.comalfa-chemistry.comriverlandtrading.com Their primary roles are as fluorescent whitening agents (FWAs) and UV stabilizers.

As FWAs, also known as optical brighteners, these compounds absorb invisible ultraviolet (UV) light and re-emit it as visible blue light. thegoodscentscompany.comriverlandtrading.com This process masks the natural yellowish appearance of materials like textiles, plastics, and paper, making them appear whiter and brighter. thegoodscentscompany.comriverlandtrading.com They are highly effective in cellulosic and synthetic fabrics and are incorporated into detergents to maintain fabric whiteness over time. thegoodscentscompany.com

As UV stabilizers, these additives protect plastic products and coatings from degradation caused by exposure to UV radiation. riverlandtrading.com This extends the durability and performance of the materials, preventing discoloration and loss of mechanical strength. riverlandtrading.com

Table 1: Properties and Applications of this compound and its Derivatives

| Property / Application | Description |

|---|---|

| Chemical Structure | A conjugated organic compound with a biphenyl core substituted with styryl groups at the 4 and 4' positions. |

| Fluorescence | Exhibits strong blue fluorescence upon absorption of UV light. |

| Thin Film Formation | Forms stable, uniform thin films suitable for electronic applications like OLEDs. |

| Polymer Additive | Derivatives act as fluorescent whitening agents and UV stabilizers in plastics, textiles, and detergents. thegoodscentscompany.comriverlandtrading.com |

| Affinity for Cellulose | Shows a high affinity for cellulose fibers, enabling its use in paper and textile brightening. |

Environmental Fate and Degradation Studies of 4,4 Distyrylbiphenyl Derivatives

Photodegradation Pathways in Aqueous Systems